molecular formula C19H22N2O5 B5594419 4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone

4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone

Cat. No. B5594419
M. Wt: 358.4 g/mol
InChI Key: OOHHYYLVWCZHLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone involves complex chemical reactions aimed at introducing specific functional groups to achieve desired medicinal properties. For instance, a series of different 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized as potential therapeutic agents for Alzheimer’s disease, illustrating the intricate process of introducing the furoyl and piperazinyl groups (Hussain et al., 2016).

Molecular Structure Analysis

The structural characterization of these compounds is critical in understanding their potential as therapeutic agents. For example, the crystal structure of a similar derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was determined, revealing a monoclinic system and providing insights into how molecular structure can influence chemical properties and potential biological activity (Zhang et al., 2007).

properties

IUPAC Name

4-[5-(methoxymethyl)furan-2-carbonyl]-1-(4-methoxyphenyl)-5-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-13-10-21(14-4-6-15(25-3)7-5-14)18(22)11-20(13)19(23)17-9-8-16(26-17)12-24-2/h4-9,13H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHHYYLVWCZHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=C(O2)COC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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